molecular formula C22H21N3O6 B2370233 5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1795411-38-9

5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2370233
CAS RN: 1795411-38-9
M. Wt: 423.425
InChI Key: OIAXUMFGZKIXJT-UHFFFAOYSA-N
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Description

The compound “5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups and rings including a 1,3-benzodioxol ring, a pyrrolidin ring, a 1,2,4-oxadiazole ring, and a phenyl ring with two methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,3-benzodioxol and 1,2,4-oxadiazole rings are heterocyclic, containing atoms other than carbon in the ring. The pyrrolidin ring is a type of nitrogen-containing heterocycle .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .

Mechanism of Action

The mechanism of action of this compound is not clear without more information. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific studies, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, handling should be done with appropriate safety precautions .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. It could be studied for potential medicinal properties, or its chemical reactivity could be explored further .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-27-16-7-5-13(10-18(16)28-2)20-23-21(31-24-20)15-4-3-9-25(15)22(26)14-6-8-17-19(11-14)30-12-29-17/h5-8,10-11,15H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAXUMFGZKIXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

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